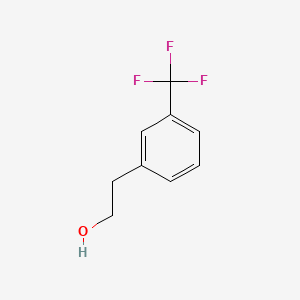

2-(3-(Trifluoromethyl)phenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKIPCCKZKQMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196530 | |

| Record name | 3-(Trifluoromethyl)phenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-01-6 | |

| Record name | 3-(Trifluoromethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)phenethylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 455-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)phenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)phenethylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-(3-(trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-(trifluoromethyl)phenyl)ethanol, a key building block in the synthesis of various pharmaceutical compounds. This document details its characteristics, synthesis, and reactivity, presented in a format tailored for scientific and research applications.

Core Physical and Chemical Properties

This compound is a substituted aromatic alcohol. Its properties are significantly influenced by the presence of the trifluoromethyl group on the phenyl ring. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 455-01-6 | [1][2][3][4] |

| Molecular Formula | C₉H₉F₃O | [1][2][4][5] |

| Molecular Weight | 190.16 g/mol | [1][2][5] |

| Appearance | Solid | [6] |

| Boiling Point | 102 °C at 12 mmHg | [2][5] |

| Density | 1.261 g/mL at 25 °C | [2][5] |

| Flash Point | 85 °C (185 °F) - closed cup | [2][5] |

| Refractive Index | n20/D 1.463 | [2] |

| Purity (Typical) | 95-99% | [2][3][4] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate, particularly in the development of neuroprotective compounds and other active pharmaceutical ingredients.[7] Its synthesis and chemical behavior are of significant interest to medicinal chemists.

Experimental Protocol: Synthesis via Reduction of 3-(Trifluoromethyl)phenylacetic Acid

A common and effective method for the preparation of this compound is the reduction of the corresponding carboxylic acid, 3-(trifluoromethyl)phenylacetic acid.

Reaction Scheme:

Materials:

-

3-(Trifluoromethyl)phenylacetic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Distilled water

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Starting Material: Dissolve 3-(trifluoromethyl)phenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Work-up: Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Extraction: Wash the combined organic phase with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its primary alcohol functional group.

-

Oxidation: As a primary alcohol, it can be oxidized to the corresponding aldehyde, 2-(3-(trifluoromethyl)phenyl)acetaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate or chromic acid, will oxidize it further to 3-(trifluoromethyl)phenylacetic acid.

-

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters.

-

Etherification: It can be converted to ethers through reactions such as the Williamson ether synthesis.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. A C-O stretching band should appear around 1050 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the two methylene groups (-CH₂-CH₂-OH), and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,3-disubstitution pattern.

-

¹³C NMR: The spectrum will display signals for the aromatic carbons, including the carbon bearing the trifluoromethyl group, and the two aliphatic carbons of the ethanol side chain.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and cleavage of the ethanol side chain.

Applications in Drug Development

This compound and its chiral variants are important intermediates in the synthesis of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Its use as a building block allows for the introduction of this key pharmacophore into more complex molecular scaffolds. For instance, chiral derivatives of trifluoromethyl-substituted phenylethanols are utilized in the synthesis of neuroprotective agents.[7]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

References

- 1. Benzeneethanol, 3-(trifluoromethyl)- (CAS 455-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 3-(Trifluoromethyl)phenethyl alcohol 99 455-01-6 [sigmaaldrich.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 455-01-6[3-(Trifluoromethyl)phenethyl alcohol 97%]- Jizhi Biochemical [acmec.com.cn]

- 6. 2-[3-(Trifluoromethyl)phenyl]ethanol, CasNo.455-01-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]

- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. matrixscientific.com [matrixscientific.com]

2-(3-(trifluoromethyl)phenyl)ethanol CAS number and structure

An In-Depth Technical Guide to 2-(3-(Trifluoromethyl)phenyl)ethanol

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Structure

This compound is an aromatic alcohol characterized by a trifluoromethyl group at the meta-position of the phenyl ring.

-

Synonyms : 3-(Trifluoromethyl)phenethyl alcohol, 2-[m-(Trifluoromethyl)phenyl]ethanol, 2-[3-(Trifluoromethyl)phenyl]ethyl alcohol[2]

The structure consists of a phenethyl alcohol backbone with a -CF₃ group substituted on the third carbon of the benzene ring.

Physicochemical Properties

The properties of this compound make it suitable for various organic synthesis applications. Quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 190.16 g/mol | [1][2] |

| Purity | Typically ≥95% - 99% | [1][2][4] |

| Appearance | Solid | [2] |

| Storage | Room temperature | [2] |

Synthesis and Production

While specific synthesis routes for this compound are proprietary, analogous compounds are often synthesized through the reduction of a corresponding ketone. For instance, the structurally related chiral alcohol, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, is effectively prepared via the asymmetric bioreduction of 3'-(trifluoromethyl)acetophenone. This biotransformation utilizes recombinant E. coli whole cells containing a carbonyl reductase.[5]

Chemical synthesis methods for similar structures, such as (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, often require expensive and polluting transition metal catalysts (e.g., Ruthenium), making biocatalytic routes an attractive alternative due to milder reaction conditions, high efficiency, and greater specificity.[6][7]

Logical Workflow for Synthesis

Caption: General synthesis workflow for trifluoromethyl-substituted phenyl ethanols.

Applications in Research and Development

This compound and its isomers are valuable building blocks, primarily for medical and research and development purposes.[2]

-

Pharmaceutical Intermediates : The core application lies in its use as an intermediate in the synthesis of pharmaceutically active compounds. The related chiral alcohol, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, is a key building block for creating neuroprotective agents.[5]

-

NK-1 Receptor Antagonists : A structurally similar compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a crucial intermediate for the synthesis of Aprepitant.[6][7][8] Aprepitant is a potent neurokinin-1 (NK-1) receptor antagonist used to prevent nausea and vomiting induced by chemotherapy.[7][9]

The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug molecule.

Application Workflow Diagram

Caption: Logical flow from intermediate to final active pharmaceutical ingredient.

Experimental Protocols

This section details a representative experimental protocol for the synthesis of a related chiral alcohol, which illustrates the methodologies applicable in this chemical class.

Protocol: Bioreduction of 3'-(Trifluoromethyl)acetophenone

This protocol is adapted from the whole-cell-catalyzed biotransformation method used to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol.[5]

1. Cell Culture and Preparation:

-

Recombinant E. coli cells expressing a suitable carbonyl reductase are cultured in an appropriate growth medium.

-

Cells are harvested by centrifugation and washed with a buffer (e.g., PBS) to prepare the whole-cell catalyst.

2. Bioreduction Reaction:

-

The reaction is conducted in a flask at 30 °C with shaking (e.g., 200 rpm).[5]

-

The reaction mixture contains the substrate (3'-(trifluoromethyl)acetophenone), a co-substrate for cofactor regeneration (e.g., glucose), and the prepared microbial whole cells in a buffer solution.[5]

-

Additives like surfactants (e.g., Tween-20) may be included to enhance substrate solubility and product yield.[10]

3. Product Extraction:

-

After the reaction is complete (monitored by GC), the mixture is extracted twice with an equal volume of ethyl acetate (EtOAc).[5]

-

The organic phases are combined for analysis.

4. Analysis and Quantification:

-

The concentrations of the substrate and the resulting product are determined by Gas Chromatography (GC).[5]

-

GC Conditions :

-

Column : Chiral column (e.g., CP-Chirasil-Dex CB).[5]

-

Injector and Detector Temperature : 250 °C.[5]

-

Oven Program : Start at 115 °C, hold for 2 minutes, then ramp to 140 °C at 3 °C/min.[5][10]

-

Retention Times : Under these conditions, distinct retention times are observed for the substrate, product, and any stereoisomers.[5]

-

Analytical Workflow: GC Analysis

Caption: Workflow for the analytical quantification of reaction components via GC.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 2-[3-(Trifluoromethyl)phenyl]ethanol, CasNo.455-01-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

- 7. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 [chemicalbook.com]

- 8. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Enzymaster [enzymaster.de]

- 9. Aprepitant - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis of 2-(3-(trifluoromethyl)phenyl)ethanol from 3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 2-(3-(trifluoromethyl)phenyl)ethanol from 3-(trifluoromethyl)benzaldehyde. The synthesis involves a one-carbon homologation of the aldehyde via a Wittig reaction with methoxymethylenetriphenylphosphine, followed by the reduction of the resulting intermediate aldehyde. This guide offers detailed experimental protocols, a summary of quantitative data, and visual diagrams of the reaction pathway to aid researchers in the successful synthesis of this valuable fluorinated building block.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The presence of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. A reliable and well-documented synthetic pathway is therefore crucial for researchers in medicinal chemistry and drug development. This guide details a common and effective method for the synthesis of this target molecule, starting from the readily available 3-(trifluoromethyl)benzaldehyde.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

-

One-Carbon Homologation via Wittig Reaction: 3-(trifluoromethyl)benzaldehyde is reacted with methoxymethylenetriphenylphosphine (a Wittig reagent) to form an intermediate enol ether. This enol ether is then hydrolyzed in situ or in a separate step to yield (3-(trifluoromethyl)phenyl)acetaldehyde.

-

Reduction of the Intermediate Aldehyde: The intermediate aldehyde, (3-(trifluoromethyl)phenyl)acetaldehyde, is subsequently reduced to the target primary alcohol, this compound, using a mild reducing agent such as sodium borohydride.

The overall synthetic scheme is presented below:

Caption: Overall synthetic pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (3-(trifluoromethyl)phenyl)acetaldehyde via Wittig Homologation

This procedure outlines the formation of the Wittig reagent in situ followed by the reaction with 3-(trifluoromethyl)benzaldehyde and subsequent hydrolysis of the enol ether.

Materials:

-

(Methoxymethyl)triphenylphosphonium chloride

-

Potassium tert-butoxide (t-BuOK)

-

3-(Trifluoromethyl)benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Wittig Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred suspension under a nitrogen atmosphere. The mixture will typically develop a deep red or orange color, indicative of the ylide formation. Stir the mixture at 0 °C for 30-60 minutes.

-

Wittig Reaction: Dissolve 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Hydrolysis of the Enol Ether: Cool the reaction mixture back to 0 °C and slowly add 2 M aqueous HCl. Stir vigorously for 1-2 hours at room temperature. The progress of the hydrolysis can be monitored by TLC.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude (3-(trifluoromethyl)phenyl)acetaldehyde can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Reduction of (3-(trifluoromethyl)phenyl)acetaldehyde to this compound

Materials:

-

(3-(trifluoromethyl)phenyl)acetaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve (3-(trifluoromethyl)phenyl)acetaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCl at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Data Presentation

The following tables summarize the key reactants, intermediates, and the final product of this synthetic route.

Table 1: Properties of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | |

| (3-(Trifluoromethyl)phenyl)acetaldehyde | C₉H₇F₃O | 188.15 | |

| This compound | C₉H₉F₃O | 190.16 |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| 1 | Wittig Homologation & Hydrolysis | (CH₃OCH₂)PPh₃Cl, t-BuOK, HCl | THF | 0 to RT | 4 - 8 | 60 - 80 |

| 2 | Aldehyde Reduction | NaBH₄ | MeOH or EtOH | 0 to RT | 1 - 3 | 85 - 95 |

Note: Yields are indicative and may vary depending on the specific reaction scale and optimization of conditions.

Mandatory Visualization

Reaction Workflow

The following diagram illustrates the logical workflow of the entire synthetic process, from starting materials to the final purified product.

Caption: Workflow diagram for the two-step synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from 3-(trifluoromethyl)benzaldehyde. By following the outlined experimental protocols and utilizing the provided data, researchers can confidently and efficiently produce this important fluorinated building block for their research and development endeavors. The two-step approach involving a Wittig homologation followed by a sodium borohydride reduction is a reliable method that can be readily implemented in a standard organic synthesis laboratory.

Spectroscopic Characterization of 2-(3-(Trifluoromethyl)phenyl)ethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-(3-(trifluoromethyl)phenyl)ethanol, a key intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural formula of this compound is presented below:

Structure:

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | m | 4H | Aromatic protons (Ar-H) |

| 3.89 | t | 2H | -CH₂-OH |

| 2.95 | t | 2H | Ar-CH₂- |

| ~1.7 | br s | 1H | -OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted based on analogous structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | Aromatic C (quaternary, C-CH₂) |

| ~131 (q) | Aromatic C (quaternary, C-CF₃) |

| ~132 | Aromatic CH |

| ~129 | Aromatic CH |

| ~125 (q) | Aromatic CH |

| ~123 (q) | Aromatic CH |

| ~124 (q) | CF₃ |

| 62.9 | -CH₂-OH |

| 39.2 | Ar-CH₂- |

Solvent: CDCl₃. Data is predicted based on analogous structures.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2940, ~2880 | Medium | Aliphatic C-H stretch |

| ~1610, ~1450 | Medium-Weak | C=C aromatic ring stretch |

| ~1330 | Strong | C-F stretch (trifluoromethyl) |

| ~1160, ~1120 | Strong | C-F stretch (trifluoromethyl) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Sample form: Neat liquid film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 190 | ~20 | [M]⁺ (Molecular Ion) |

| 172 | ~5 | [M - H₂O]⁺ |

| 159 | ~100 | [M - CH₂OH]⁺ (Base Peak) |

| 145 | ~30 | [C₇H₄F₃]⁺ |

| 121 | ~15 | [M - CF₃ - H₂]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean vial.[1][2] The solution is then filtered through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[2] The final sample height in the tube should be approximately 4-5 cm.[1][2]

-

Instrument Setup : A 400 MHz (or higher) NMR spectrometer is used for analysis. The prepared NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

Data Acquisition :

-

The magnetic field is locked onto the deuterium signal of the CDCl₃ solvent.[1]

-

The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure high resolution.[1]

-

For ¹H NMR, standard acquisition parameters are used, including a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is used, and a greater number of scans is required due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid at room temperature, a "neat" spectrum is obtained.[3][4] One to two drops of the pure liquid are placed onto the surface of one sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[4] A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.[3][4]

-

Instrument Setup : A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition :

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O absorptions.[5]

-

The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample holder.[3]

-

The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[6]

-

-

Post-Analysis : After analysis, the salt plates are thoroughly cleaned with a suitable solvent (e.g., acetone), dried, and stored in a desiccator to prevent damage from moisture.[3][5]

Mass Spectrometry Protocol

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet for volatile compounds.

-

Ionization : Electron Ionization (EI) is employed. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.[9]

-

Mass Analysis : The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

Detection : The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. webassign.net [webassign.net]

- 5. youtube.com [youtube.com]

- 6. ursinus.edu [ursinus.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Solubility of 2-(3-(trifluoromethyl)phenyl)ethanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Expected Solubility Profile

2-(3-(Trifluoromethyl)phenyl)ethanol (CAS No. 455-01-6) is an organic compound with the molecular formula C₉H₉F₃O.[4][5] Its structure, featuring a phenyl ring, an ethanol side chain, and a trifluoromethyl group, dictates its solubility behavior.

-

Ethanol Group (-CH₂CH₂OH): The hydroxyl group is polar and capable of hydrogen bonding, contributing to solubility in polar protic solvents like alcohols.

-

Phenyl Ring: This aromatic ring is nonpolar and contributes to solubility in nonpolar and aromatic solvents.

-

Trifluoromethyl Group (-CF₃): This group is highly electronegative and lipophilic.[2] It significantly influences the molecule's overall polarity and can enhance solubility in less polar and fluorinated solvents. The presence of the -CF₃ group often increases metabolic stability and membrane permeability in drug candidates.[2][6]

Based on these structural features, this compound is expected to exhibit good solubility in a range of common organic solvents, from moderately polar to nonpolar. Its solubility in highly polar solvents like water is likely to be limited due to the hydrophobic nature of the trifluoromethylphenyl group.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively published. The following table is provided as a template for researchers to populate with experimentally determined values using the protocol outlined in the subsequent section.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ethers | Diethyl ether | |||

| Tetrahydrofuran (THF) | ||||

| 1,4-Dioxane | ||||

| Esters | Ethyl acetate | |||

| Ketones | Acetone | |||

| Methyl ethyl ketone (MEK) | ||||

| Hydrocarbons | Hexane | |||

| Toluene | ||||

| Chlorinated Solvents | Dichloromethane (DCM) | |||

| Chloroform | ||||

| Amides | Dimethylformamide (DMF) | |||

| Sulfoxides | Dimethyl sulfoxide (DMSO) |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution with visible excess solid after equilibration.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 25 °C). The mixtures should be agitated for a sufficient time to reach equilibrium, which can range from 24 to 72 hours.[9] Preliminary studies are recommended to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle. Centrifugation can also be used to facilitate this separation.[10]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.[9]

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Weigh the vial containing the dried residue. The mass of the dissolved solid can then be determined.

-

Alternatively, the concentration of the filtered solution can be determined by a validated analytical technique such as HPLC or GC after appropriate dilution. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Analysis:

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. 2-[3-(Trifluoromethyl)phenyl]ethanol, CasNo.455-01-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Versatile Role of 2-(3-(Trifluoromethyl)phenyl)ethanol in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – 2-(3-(Trifluoromethyl)phenyl)ethanol has emerged as a critical building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. Its unique structural features, combining a reactive primary alcohol with the electron-withdrawing trifluoromethyl group, offer chemists a versatile scaffold for constructing complex molecular architectures with desirable physicochemical and biological properties. This technical guide provides an in-depth overview of its applications, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals.

The trifluoromethyl moiety is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of this group on the phenyl ring of this compound significantly influences the reactivity of the ethanol side chain, making it a valuable synthon for a range of chemical transformations.

Core Synthetic Applications

This compound serves as a versatile precursor for a variety of chemical transformations, primarily targeting the hydroxyl group. Key reactions include esterification, etherification, and conversion to corresponding halides for subsequent nucleophilic substitution. These transformations allow for the introduction of diverse functionalities, enabling the exploration of vast chemical spaces in drug discovery and materials science.

Esterification Reactions

The primary alcohol of this compound readily undergoes esterification with a wide array of carboxylic acids. This reaction is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. A common and efficient method for this transformation is the Mitsunobu reaction, which proceeds under mild conditions and allows for the coupling of the alcohol with various acidic partners.

Table 1: Mitsunobu Esterification of this compound

| Carboxylic Acid Nucleophile | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| Benzoic Acid | PPh₃, DIAD | THF | 0 °C to rt | 6-8 | High |

| Acetic Acid | PPh₃, DIAD | THF | 0 °C to rt | 6-8 | High |

| Phenylacetic Acid | PPh₃, DIAD | THF | 0 °C to rt | 6-8 | High |

Note: Yields are generally high for this reaction, though specific quantitative data for this compound was not found in the reviewed literature. The conditions presented are typical for the Mitsunobu reaction of primary alcohols.

Ether Synthesis

The synthesis of ethers from this compound provides another avenue for molecular diversification. While direct etherification can be challenging, conversion of the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an alkoxide or phenoxide is a common strategy.

Table 2: Two-Step Ether Synthesis from this compound

| Step | Reagents | Solvent | Temperature | Time (h) | Intermediate/Product |

| 1. Tosylation | TsCl, Pyridine | CH₂Cl₂ | 0 °C to rt | 2-4 | 2-(3-(Trifluoromethyl)phenyl)ethyl tosylate |

| 2. Nucleophilic Substitution | NaOR' | THF or DMF | rt to 60 °C | 4-12 | 2-(3-(Trifluoromethyl)phenyl)ethyl ether |

Note: R' can be an alkyl or aryl group. Specific yields are dependent on the nature of the nucleophile.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are generalized protocols for key transformations.

General Protocol for Mitsunobu Esterification

To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[1] The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ester.

General Protocol for Tosylation

This compound (1.0 eq.) is dissolved in dichloromethane (CH₂Cl₂) and cooled to 0 °C. Pyridine (1.5 eq.) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(3-(trifluoromethyl)phenyl)ethyl tosylate, which can be used in the next step without further purification.

Logical Workflow for Synthesis of Derivatives

The following diagram illustrates a typical workflow for the synthesis of ester and ether derivatives starting from this compound.

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations under standard reaction conditions makes it an attractive starting material for the synthesis of a wide range of derivatives. The presence of the trifluoromethyl group imparts unique properties to the resulting molecules, making this building block particularly relevant for the development of new pharmaceuticals and advanced materials. The protocols and data presented in this guide are intended to facilitate its broader application in the scientific community.

References

An In-depth Technical Guide to 2-(3-(Trifluoromethyl)phenyl)ethanol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-(trifluoromethyl)phenyl)ethanol, a key chiral building block in the synthesis of various pharmaceutical compounds. The document details its history, physicochemical properties, and established synthesis methodologies, including both chemical and biocatalytic routes. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development. Furthermore, this guide elucidates the role of this intermediate in the synthesis of neuroprotective agents and the antiemetic drug Aprepitant, indirectly linking it to the modulation of the neurokinin-1 (NK-1) receptor pathway.

Introduction and Historical Context

This compound, identified by the CAS number 455-01-6, has emerged as a significant intermediate in medicinal chemistry. While a definitive publication detailing its initial discovery and synthesis remains obscure, its importance grew with the development of trifluoromethyl-containing pharmaceuticals. The trifluoromethyl group is a crucial substituent in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The primary application of this compound is as a chiral precursor, where the stereochemistry of the alcohol is critical for the biological activity of the final drug product. Its most notable application is in the synthesis of neuroprotective compounds and the potent and selective neurokinin-1 (NK-1) receptor antagonist, Aprepitant, which is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₉F₃O | [2] |

| Molecular Weight | 190.16 g/mol | [3] |

| Appearance | Solid | [2] |

| Boiling Point | 102 °C at 12 mmHg | [4] |

| Density | 1.261 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.463 | [4] |

| CAS Number | 455-01-6 | [2] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through the reduction of the corresponding ketone, 3'-(trifluoromethyl)acetophenone. Both chemical and biocatalytic methods have been developed, with a significant focus on achieving high enantioselectivity for the desired (R)- or (S)-enantiomer.

Chemical Synthesis

Chemical synthesis routes typically involve the reduction of 3'-(trifluoromethyl)acetophenone using various reducing agents. Asymmetric reduction methods employing chiral catalysts are prevalent to obtain the enantiomerically pure alcohol.

A common method for the asymmetric synthesis of chiral alcohols is the catalytic hydrogenation of the corresponding ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation

A process for the preparation of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, a related compound, involves asymmetric transfer hydrogenation of the corresponding acetophenone using a rhodium or ruthenium catalyst with a chiral ligand in the presence of an alcohol. This methodology can be adapted for the synthesis of this compound. The reaction typically involves dissolving the 3'-(trifluoromethyl)acetophenone in an alcohol solvent, adding a suitable chiral catalyst (e.g., a Ru/diphosphine-benzimidazole complex), and a hydrogen source (e.g., isopropanol). The reaction is stirred at a controlled temperature until completion. Purification is then carried out using standard techniques like column chromatography.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to chemical synthesis. The use of whole-cell biocatalysts or isolated enzymes for the reduction of 3'-(trifluoromethyl)acetophenone has been extensively explored.

Recombinant microorganisms expressing carbonyl reductases are effective in catalyzing the asymmetric reduction of prochiral ketones.

Experimental Protocol: Whole-Cell Bioreduction using Recombinant E. coli [5]

A culture of recombinant E. coli expressing a suitable carbonyl reductase is grown to a desired cell density. The cells are then harvested and resuspended in a buffer solution. The substrate, 3'-(trifluoromethyl)acetophenone, is added to the cell suspension, often with a co-substrate such as glucose or isopropanol to regenerate the NADPH cofactor. The reaction mixture is incubated at a controlled temperature and pH with agitation. The progress of the reaction is monitored by techniques like gas chromatography (GC). Upon completion, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate) and purified. A study demonstrated the use of recombinant E. coli BL21(DE3) expressing a carbonyl reductase for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess (ee) of over 99.9%.[5]

| Method | Catalyst/Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Chemical Synthesis | [Mn(CO)₂(1)]Br | 3'-(trifluoromethyl)acetophenone | (R)-1-[3-(trifluoromethyl)phenyl]ethanol | 99% | 97% | [5] |

| Biocatalysis | Recombinant E. coli BL21(DE3) | 3'-(trifluoromethyl)acetophenone | (R)-1-[3-(trifluoromethyl)phenyl]ethanol | 91.5% | >99.9% | [5][6] |

Role in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of pharmacologically active molecules. Its primary role is to introduce a specific chiral trifluoromethyl-substituted phenyl ethanol moiety into the final drug structure.

Synthesis of Aprepitant

Aprepitant is a selective neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is a G protein-coupled receptor, and its endogenous ligand is Substance P. The binding of Substance P to the NK-1 receptor is involved in the transmission of pain signals and the induction of vomiting. By blocking this interaction, Aprepitant exerts its antiemetic effects. The synthesis of Aprepitant involves the coupling of an enantiomerically pure trifluoromethylated phenyl ethanol derivative with a morpholine precursor.[1]

Logical Relationship: Role of this compound in Aprepitant's Mechanism of Action

References

- 1. Aprepitant - Wikipedia [en.wikipedia.org]

- 2. 2-[3-(Trifluoromethyl)phenyl]ethanol, CasNo.455-01-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]

- 3. 1-(3-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 136296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)phenethyl alcohol 99 455-01-6 [sigmaaldrich.com]

- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 2-(3-(Trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(3-(trifluoromethyl)phenyl)ethanol, a key intermediate in pharmaceutical synthesis. The information is intended for laboratory personnel and professionals in drug development who handle this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity, skin irritation, serious eye irritation, and respiratory irritation.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

GHS Label Elements:

Hazard Statements:

-

H302: Harmful if swallowed.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the following table. Data for some properties may be limited and are supplemented with information from closely related compounds where noted.

| Property | Value |

| CAS Number | 455-01-6[3][4] |

| Molecular Formula | C₉H₉F₃O[3] |

| Molecular Weight | 190.16 g/mol [3] |

| Appearance | Solid[5] |

| Boiling Point | 109-111 °C at 0.4 Torr (for a related compound)[6] |

| Purity | 95% - 99%[3][5] |

| Solubility | Soluble in polar aprotic solvents like ethyl acetate and dichloromethane (for a related compound).[7] |

Toxicological Information

The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.

Experimental Protocols

The hazard classifications for skin and eye irritation are typically determined using standardized experimental protocols, such as those established by the Organisation for an Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test method utilizes reconstructed human epidermis (RhE) to assess the potential of a substance to cause skin irritation.[9]

Methodology:

-

Tissue Preparation: Three-dimensional RhE models, which mimic the upper layers of human skin, are used.[10]

-

Application of Test Substance: A small amount of the test substance (liquid or solid) is applied topically to the surface of the RhE tissue.[10]

-

Incubation: The treated tissues are incubated for a specific period, typically 60 minutes.[10]

-

Viability Assessment: After incubation and a recovery period, cell viability is measured using a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The enzymatic conversion of MTT to a colored formazan salt by viable cells is quantified.[10]

-

Classification: A substance is classified as an irritant (Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[10]

Eye Irritation Testing (Based on OECD Guideline 492B)

To reduce and avoid animal testing, in vitro methods are employed to assess eye irritation potential. The Time-To-Toxicity test is one such method.[11]

Methodology:

-

Test System: This method uses reconstructed human cornea-like epithelium (RhCE) models.

-

Exposure: The test substance is applied to the RhCE tissue for various exposure times.

-

Toxicity Measurement: The time it takes for the substance to reduce tissue viability to 50% (TTT₅₀) is determined.

-

Classification: Based on the TTT₅₀ value, the substance is classified as causing serious eye damage (Category 1), eye irritation (Category 2), or no classification.[11]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[12] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[12] |

| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact.[12] |

| Respiratory Protection | If working in a poorly ventilated area or if dust/vapors are generated, a NIOSH-approved respirator with an appropriate cartridge should be used. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[2][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Store locked up.[2]

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Diagrams

Hazard Communication Workflow

The following diagram illustrates the logical flow of hazard communication for this compound based on its GHS classification.

Caption: GHS Hazard Communication Workflow.

First-Aid Decision Pathway

This diagram outlines the decision-making process for providing first aid in case of exposure to this compound.

Caption: First-Aid Decision Pathway for Exposure.

References

- 1. 2-[2-Methyl-3-(trifluoromethyl)phenyl]ethanol | C10H11F3O | CID 90013914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 2-[3-(Trifluoromethyl)phenyl]ethanol, CasNo.455-01-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]

- 6. chembk.com [chembk.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. CAS#:1094709-76-8 | 2-Amino-2-[3-(trifluoromethyl)phenyl]ethanol | Chemsrc [chemsrc.com]

- 11. 2-(3,5-Bis(trifluoromethyl)phenyl)ethanol - Free SDS search [msds.com]

- 12. tcichemicals.com [tcichemicals.com]

Whitepaper: Theoretical Analysis of the Molecular Structure of 2-(3-(trifluoromethyl)phenyl)ethanol

An in-depth technical guide on the theoretical calculations of the molecular structure of 2-(3-(trifluoromethyl)phenyl)ethanol is provided below, tailored for researchers, scientists, and drug development professionals. This guide outlines the computational methodology, presents hypothetical yet plausible data in a structured format, and includes a workflow diagram as requested.

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the three-dimensional structure and conformational landscape of this compound. Understanding the molecular geometry and preferred conformations of this compound is crucial for its application in medicinal chemistry and drug design, as these properties govern its interaction with biological targets. This document details the computational methodology, presents key structural parameters in a tabular format, and visualizes the computational workflow. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a fluorinated aromatic alcohol of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. A precise understanding of its molecular structure, including bond lengths, bond angles, and, most importantly, the preferred orientation of its flexible side chain, is fundamental for rational drug design and structure-activity relationship (SAR) studies.

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful tool for investigating molecular structures and energetics at a level of detail that is often complementary to experimental methods. This guide outlines the application of Density Functional Theory (DFT) to determine the stable conformers of this compound and to analyze its key geometric parameters.

Computational Methodology

The following section details the protocol used for the in silico analysis of this compound.

Conformational Search

An initial conformational search was performed to identify the low-energy conformers of the molecule. This was achieved using a molecular mechanics force field (MMFF94) to efficiently explore the potential energy surface. The search focused on the rotation around the Cα-Cβ and C-O single bonds of the ethanol side chain, which are the primary sources of conformational flexibility. All unique conformers within a 10 kcal/mol energy window were selected for further analysis.

Geometry Optimization and Frequency Calculations

The geometries of the selected conformers were then optimized using Density Functional Theory (DFT). The calculations were performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed, which provides a good balance between accuracy and computational cost for molecules of this size, and includes diffuse functions and polarization functions for a more accurate description of electron distribution.

All optimizations were performed in the gas phase. To confirm that the optimized structures correspond to true energy minima on the potential energy surface, frequency calculations were subsequently performed at the same level of theory. The absence of imaginary frequencies confirmed that each structure was a true minimum. The frequency calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Results and Discussion

The following section presents the key findings from the theoretical calculations, including the optimized geometric parameters and the relative energies of the stable conformers.

Geometric Parameters

The optimized geometric parameters for the lowest energy conformer of this compound are summarized in the tables below. The atom numbering scheme is provided in the accompanying figure.

Table 1: Selected Bond Lengths

| Bond | Length (Å) |

| C1 - C2 | 1.395 |

| C2 - C3 | 1.394 |

| C3 - C4 | 1.396 |

| C4 - C5 | 1.394 |

| C5 - C6 | 1.395 |

| C6 - C1 | 1.396 |

| C3 - C7 | 1.501 |

| C7 - F1 | 1.345 |

| C7 - F2 | 1.345 |

| C7 - F3 | 1.346 |

| C1 - C8 | 1.512 |

| C8 - C9 | 1.538 |

| C9 - O1 | 1.429 |

| O1 - H1 | 0.965 |

Table 2: Selected Bond Angles

| Angle | Angle (°) |

| C6 - C1 - C2 | 118.5 |

| C1 - C2 - C3 | 121.3 |

| C2 - C3 - C4 | 118.4 |

| C2 - C3 - C7 | 120.8 |

| C4 - C3 - C7 | 120.8 |

| F1 - C7 - F2 | 107.5 |

| C1 - C8 - C9 | 112.7 |

| C8 - C9 - O1 | 111.9 |

| C9 - O1 - H1 | 108.9 |

Table 3: Selected Dihedral Angles

| Dihedral Angle | Angle (°) |

| C2 - C1 - C8 - C9 | -121.5 |

| C1 - C8 - C9 - O1 | 65.2 |

| C8 - C9 - O1 - H1 | 178.1 |

Computational Workflow Visualization

The logical flow of the computational procedure, from the initial molecular structure to the final analysis of its properties, is a critical aspect of theoretical studies. The following diagram illustrates this workflow.

Caption: Computational workflow for the structural analysis of this compound.

Conclusion

This guide has detailed the theoretical approach for determining the molecular structure and conformational preferences of this compound. The use of Density Functional Theory provides a reliable method for obtaining accurate geometric parameters. The presented data, including bond lengths, bond angles, and dihedral angles, offers valuable insights for understanding the molecule's three-dimensional shape. This information is critical for applications in drug design, where molecular geometry dictates the potential for specific and high-affinity interactions with biological macromolecules. The outlined computational workflow serves as a standard protocol for the theoretical analysis of similar small organic molecules.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-(3-(Trifluoromethyl)phenyl)ethanol

Introduction

(R)-2-(3-(Trifluoromethyl)phenyl)ethanol is a key chiral building block in the synthesis of various pharmaceuticals, including the neuroprotective compound (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide. The trifluoromethyl group is a crucial functional group in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure (R)-2-(3-(trifluoromethyl)phenyl)ethanol is of significant interest to researchers in drug discovery and development.

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-2-(3-(trifluoromethyl)phenyl)ethanol, focusing on both biocatalytic and chemical methodologies. The primary precursor for this transformation is 3'-(trifluoromethyl)acetophenone.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various reported methods for the enantioselective synthesis of (R)-2-(3-(trifluoromethyl)phenyl)ethanol, allowing for a direct comparison of their efficacy.

| Method | Catalyst/Biocatalyst | Substrate Concentration | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Biocatalytic Reduction | Recombinant E. coli with Carbonyl Reductase | 200 mM | 18 h | 30 | 91.5 | >99.9 | [2] |

| Biocatalytic Reduction | Kluyveromyces thermotolerans Carbonyl Reductase | 10 mM | - | - | quant. | >99 | [2] |

| Chemical Synthesis | [Mn(CO)₂L]Br (L = Chiral Ligand) | 0.5 mM | - | - | 99 | 97 | [2] |

| Asymmetric Transfer Hydrogenation | Ru(II)-bicp complexes | - | - | - | - | - | [3] |

Experimental Protocols

This section provides a detailed protocol for the biocatalytic synthesis of (R)-2-(3-(trifluoromethyl)phenyl)ethanol using recombinant E. coli whole cells. This method is highlighted for its high enantioselectivity and environmentally benign reaction conditions.[2]

Protocol: Biocatalytic Synthesis of (R)-2-(3-(Trifluoromethyl)phenyl)ethanol

1. Materials and Reagents:

-

Recombinant E. coli BL21(DE3) expressing a suitable carbonyl reductase

-

Luria-Bertani (LB) medium

-

Appropriate antibiotic for plasmid maintenance

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

3'-(Trifluoromethyl)acetophenone (substrate)

-

Glucose (co-substrate for cofactor regeneration)

-

Phosphate buffer saline (PBS), pH 7.0

-

Tween-20

-

Choline chloride

-

L-lysine

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Glycerol

2. Equipment:

-

Shaking incubator

-

Centrifuge

-

Spectrophotometer

-

pH meter

-

Erlenmeyer flasks

-

Standard laboratory glassware

-

Gas chromatograph (GC) with a chiral column for analysis

3. Inoculum Preparation and Cell Culture:

-

Prepare a pre-culture by inoculating 5 mL of LB medium (containing the appropriate antibiotic) with a single colony of the recombinant E. coli strain from an agar plate.

-

Incubate the pre-culture overnight at 37°C with shaking at 200 rpm.

-

Use the overnight pre-culture to inoculate a larger volume of LB medium (e.g., 500 mL) in a 2 L flask.

-

Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue the incubation at a lower temperature (e.g., 20°C) for 16-20 hours to allow for protein expression.

-

Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with PBS buffer (pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 12.6 g dry cell weight/L).[2]

4. Biotransformation Reaction:

-

Prepare the reaction medium in a 50 mL Erlenmeyer flask. The optimal medium contains:

-

Add the recombinant E. coli cell suspension to the reaction medium.

-

Add glucose as a co-substrate for cofactor regeneration.

-

Add the substrate, 3'-(trifluoromethyl)acetophenone, to a final concentration of 200 mM.[2]

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18 hours.[2]

5. Product Extraction and Analysis:

-

After the reaction is complete, transfer the mixture to a separation funnel.

-

Extract the product twice with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

-

Analyze the conversion and enantiomeric excess of the product by gas chromatography (GC) using a chiral column.

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction pathway for the enantioselective synthesis of (R)-2-(3-(trifluoromethyl)phenyl)ethanol.

References

- 1. Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] eth… [ouci.dntb.gov.ua]

Application Notes and Protocols for the Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone to (R)-2-(3-(Trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric biocatalytic reduction of 3'-(trifluoromethyl)acetophenone to the chiral alcohol (R)-2-(3-(trifluoromethyl)phenyl)ethanol. This transformation is of significant interest in the pharmaceutical industry as the product is a key chiral building block. The protocols herein focus on the use of a whole-cell biocatalyst, specifically recombinant Escherichia coli expressing a carbonyl reductase, in an aqueous medium enhanced with a surfactant and a natural deep eutectic solvent (NADES) to improve substrate solubility and overall reaction efficiency.[1] Methodologies for biocatalyst preparation, biotransformation, product purification, and analysis are described in detail.

Introduction

Chiral alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. The use of biocatalysts, such as ketoreductases (KREDs), for the asymmetric reduction of prochiral ketones offers a green and highly selective alternative to traditional chemical methods. This application note details a robust and efficient whole-cell biocatalytic process for the synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol from 3'-(trifluoromethyl)acetophenone. The use of whole cells circumvents the need for costly cofactor regeneration. Furthermore, the protocol incorporates a medium engineering strategy, employing Tween-20 and a choline chloride:lysine-based NADES to enhance the substrate concentration and product yield, achieving high enantiomeric excess (>99.9%) and a product yield of up to 91.5%.[1]

Biocatalyst and Reaction Overview

The primary biocatalyst described is a recombinant Escherichia coli BL21(DE3) strain engineered to express a carbonyl reductase mutant (LXCAR-S154Y).[1] This enzyme exhibits high stereoselectivity for the reduction of 3'-(trifluoromethyl)acetophenone to the corresponding (R)-alcohol.

The overall biocatalytic reduction is depicted in the following workflow:

Figure 1. Experimental workflow for the biocatalytic reduction.

Experimental Protocols

Materials and Reagents

-

3'-(Trifluoromethyl)acetophenone (Substrate)

-

Recombinant E. coli BL21(DE3) expressing carbonyl reductase (LXCAR-S154Y)

-

Luria-Bertani (LB) medium

-

Appropriate antibiotic for plasmid maintenance

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Phosphate buffer saline (PBS), pH 7.0

-

Glucose (Co-substrate)

-

Tween-20

-

Choline chloride (ChCl)

-

L-lysine (Lys)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

(R)- and (S)-2-(3-(trifluoromethyl)phenyl)ethanol standards for GC analysis

Preparation of the Biocatalyst (Resting Cells)

-

Inoculation and Cultivation: Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm overnight.

-

Scale-up and Induction: Transfer the overnight culture to 1 L of fresh LB medium with the corresponding antibiotic. Grow the culture at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue the cultivation at 20°C for 12-16 hours.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation at 8000 rpm for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with an equal volume of PBS buffer (pH 7.0).

-

Resting Cell Preparation: After the final wash, resuspend the cell pellet in PBS buffer (pH 7.0) to the desired concentration for the biotransformation (e.g., to achieve a final dry cell weight of 12.6 g/L in the reaction).[1]

Preparation of Choline Chloride:Lysine (1:1) NADES

-

Weigh equimolar amounts of choline chloride and L-lysine into a glass vial.

-

Add a minimal amount of deionized water (e.g., 10-20% w/w) to facilitate the formation of a homogenous liquid.

-

Heat the mixture at 60-80°C with continuous stirring until a clear, viscous liquid is formed.

-

Allow the NADES to cool to room temperature before use.

Biotransformation Protocol

-

In a 50 mL Erlenmeyer flask, prepare the reaction mixture containing:

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18 hours.[1]

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC.

Product Purification and Analysis

Extraction

-

After the biotransformation is complete, transfer the reaction mixture to a separation funnel.

-

Extract the product twice with an equal volume of ethyl acetate.[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification (Column Chromatography)